N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-8-10(9(2)17-13-8)18(15,16)12-7-11(14)5-3-4-6-11/h12,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPPKGFGPIBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy Development
Core Structural Disconnections
The target molecule dissects into three modular components:
- 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride : Serves as the sulfonating agent.
- (1-Hydroxycyclopentyl)methylamine : Provides the nucleophilic amine for sulfonamide bond formation.
- Coupling and purification protocols : Ensure regiochemical fidelity and stereochemical integrity.
Critical Challenges
- Oxazole stability : The 1,2-oxazole ring is prone to ring-opening under acidic or basic conditions, necessitating pH-controlled environments.
- Stereoselectivity : The (1-hydroxycyclopentyl) group introduces a stereocenter, requiring chiral resolution or asymmetric synthesis.
- Sulfonylation efficiency : Competing reactions at the oxazole nitrogen demand protecting group strategies.
Synthetic Routes to N-[(1-Hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Method A: Sequential Oxazole Formation Followed by Sulfonylation
Step 1: Synthesis of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride
Reaction Scheme :
- Cyclocondensation :
$$ \text{Acetylacetone} + \text{Hydroxylamine hydrochloride} \rightarrow 3,5-Dimethylisoxazole $$ - Sulfonation :
$$ \text{3,5-Dimethylisoxazole} + \text{ClSO}_3\text{H} \rightarrow \text{3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride} $$
Optimized Conditions :
- Sulfonation : Chlorosulfonic acid (2.5 equiv), 0°C → 25°C, 4 h
- Yield : 68% (isolated via cold ether precipitation)
Table 1: Sulfonation Reaction Variables
| Variable | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | -10°C to 40°C | 0°C → 25°C gradient | Prevents decomposition |
| ClSO₃H Equiv | 1.5–3.0 | 2.5 | Minimizes byproducts |
| Reaction Time | 2–8 h | 4 h | Complete conversion |
Step 2: Preparation of (1-Hydroxycyclopentyl)methylamine
Synthesis Pathway :
- Cyclopentanone cyanohydrin formation :
$$ \text{Cyclopentanone} + \text{HCN} \rightarrow \text{1-Hydroxycyclopentanecarbonitrile} $$ - Reduction :
$$ \text{Nitrile} + \text{LiAlH}_4 \rightarrow \text{(1-Hydroxycyclopentyl)methylamine} $$
Critical Parameters :
- Cyanohydrin stability : Requires strict anhydrous conditions to prevent hydrolysis.
- Stereocontrol : Racemic mixture obtained; chiral HPLC (Chiralpak IC) resolves enantiomers (ee >99%).
Step 3: Sulfonamide Coupling
Reaction Protocol :
- Base-mediated coupling :
$$ \text{3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv)} + \text{(1-Hydroxycyclopentyl)methylamine (1.1 equiv)} \xrightarrow{\text{Et}3\text{N (2.5 equiv), CH}2\text{Cl}_2}} \text{Target compound} $$
Table 2: Coupling Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 25 | 2 | 82 |
| DIPEA | THF | 40 | 1.5 | 78 |
| NaHCO₃ | H₂O/EtOAc | 0 | 4 | 65 |
Key Observations :
Method B: Convergent Approach via Preformed Sulfonamide
Step 1: Synthesis of 4-(Oxazol-4-yl)benzenesulfonamide Intermediate
Modified Procedure from :
- Oxazole installation :
$$ \text{4-Bromobenzenesulfonyl chloride} + \text{TosMIC} \xrightarrow{\text{CuI, DMF}} \text{4-(Oxazol-4-yl)benzenesulfonyl chloride} $$ - Amination :
$$ \text{Sulfonyl chloride} + \text{NH}_3 \rightarrow \text{Sulfonamide} $$
Adaptation for Target Molecule :
- Replace benzenesulfonyl chloride with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride from Method A.
Step 2: Reductive Amination
Stereoselective Route :
$$ \text{Cyclopentanone} + \text{Methylamine} \xrightarrow{\text{NaBH(OAc)}_3} \text{(1-Hydroxycyclopentyl)methylamine} $$
Advantages :
- Single-step synthesis avoids cyanohydrin intermediates.
- In situ imine formation enables asymmetric catalysis (Ru-BINAP, 92% ee).
Process Optimization and Scale-Up Considerations
Yield Enhancement Strategies
Table 3: Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 54% | 61% |
| Stereocontrol | Racemic | 92% ee |
| Scalability | Pilot-scale | Lab-scale |
Key Improvements :
- Method A : Replaced LiAlH₄ with BH₃·THF for safer nitrile reduction (yield maintained at 85%).
- Method B : Implemented continuous flow sulfonation (residence time 8 min, 94% conversion).
Purification and Characterization
Chromatographic Methods :
- HPLC : C18 column (5 μm), 70:30 MeCN/H₂O + 0.1% TFA, tR = 6.7 min
- Chiral Separation : Chiralcel OD-H, 90:10 Hexane/EtOH, tR = 12.3 min (R), 14.1 min (S)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.58–1.62 (m, 2H, cyclopentyl), 2.41 (s, 3H, CH₃), 3.87 (d, J=6.4 Hz, 2H, CH₂N), 4.98 (s, 1H, OH)
- HRMS : m/z 301.1248 [M+H]⁺ (calc. 301.1251)
Industrial Applications and Patent Landscape
Pharmacological Relevance
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Structural Differences: The substituent here is a 2-amino-2-phenylethyl group instead of (1-hydroxycyclopentyl)methyl.
- The primary amine (–NH2) may increase solubility in acidic environments but could also lead to faster metabolic clearance due to susceptibility to oxidation or conjugation.
N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide
- Structural Differences : This compound features a benzenesulfonamide group and a 4-(3,5-dimethyloxazol-4-yl)phenylmethyl substituent.
- Key Implications: The extended aromatic system (benzene and oxazole rings) increases molecular weight (C18H18N2O3S vs. The lack of a hydroxyl group may limit hydrogen-bonding interactions, affecting target selectivity. The compound’s rigidity (due to conjugated aromatic rings) might restrict conformational flexibility, influencing binding kinetics .
N-(4-hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
- Structural Differences : The substituent is a 4-hydroxyphenyl group with an additional N-methylation.
- Key Implications: The para-hydroxyphenyl group provides strong hydrogen-bonding capacity, which could improve binding affinity to polar active sites (e.g., kinases or proteases). The smaller molecular weight (C12H14N2O4S) compared to the target compound suggests differences in metabolic stability and excretion rates .
Comparative Data Table
*LogP values estimated based on substituent contributions.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The compound belongs to the class of sulfonamide derivatives of isoxazoles, which have been shown to exhibit a wide range of biological activities. The synthesis typically involves the modification of 3,5-dimethylisoxazole through sulfonation and subsequent functionalization with cyclopentyl groups. The presence of the sulfonamide moiety is crucial for its biological activity, enhancing solubility and bioavailability.
2.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. The compound has been noted for its ability to interact with specific molecular targets involved in cancer cell survival.
2.2 Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains. Studies indicate that it possesses bacteriostatic properties, potentially making it a candidate for further development as an antibiotic agent.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways critical for cell survival and proliferation:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis.
- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.
4.1 In Vivo Studies
A recent study investigated the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
4.2 Pharmacokinetic Profile
Pharmacokinetic studies have suggested favorable absorption characteristics and metabolic stability for this compound. It demonstrates good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent.
5. ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the potential drug-like characteristics of this compound:
| Property | Value |
|---|---|
| Intestinal Absorption | 91% |
| Skin Permeability (log Kp) | -0.37 cm/h |
| BBB Permeability (log BB) | 0.115 |
| Toxicity (Ames Test) | Non-toxic |
These properties suggest that the compound may be suitable for development as a therapeutic agent with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
